molecular formula C21H19N5O3 B6480999 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide CAS No. 897614-82-3

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide

Katalognummer: B6480999
CAS-Nummer: 897614-82-3
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: XGMUULOOWWVBBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a 1,2,3,4-tetrazole core substituted with a 4-methoxyphenyl group and a naphthalen-2-yloxyacetamide side chain. This compound is synthesized via multi-step reactions, likely involving 1,3-dipolar cycloaddition or nucleophilic substitution strategies, as inferred from analogous syntheses in the literature . Its structural complexity positions it as a candidate for pharmaceutical research, particularly in enzyme inhibition or receptor modulation.

Eigenschaften

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-28-18-10-7-17(8-11-18)26-20(23-24-25-26)13-22-21(27)14-29-19-9-6-15-4-2-3-5-16(15)12-19/h2-12H,13-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMUULOOWWVBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the tetrazole ring and the introduction of the naphthalen-2-yloxy group. The synthetic pathway can be summarized as follows:

  • Formation of Tetrazole : The initial step involves the reaction of 4-methoxyphenyl hydrazine with carbonyl compounds to form the tetrazole structure.
  • Coupling Reaction : The synthesized tetrazole is then coupled with naphthalen-2-ol derivatives to yield the final product.

The biological activity of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide has been linked to its interaction with various biological targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B) : Recent studies indicate that compounds with similar tetrazole structures exhibit significant inhibitory activity against PTP1B, a target for diabetes treatment. For instance, NM-03, a related compound, demonstrated an IC50 value of 4.48 µM against PTP1B .

Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have revealed its effectiveness against several cancer cell lines:

Cell Line IC50 (µM) Reference
HEPG2 (liver)0.67
MCF7 (breast)0.80
SW1116 (colon)0.87

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Case Study 1: Anticancer Efficacy

A study evaluated various derivatives of tetrazole compounds for their anticancer properties. Among them, N-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide exhibited notable cytotoxicity against multiple cancer types. The research utilized MTT assays to determine cell viability post-treatment.

Case Study 2: In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Preliminary results indicated a favorable profile with significant tumor reduction in xenograft models when administered at specific dosages.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies. Key analogs include triazole- and tetrazole-containing acetamides with aryl, heteroaryl, or naphthalene substituents.

Table 1: Structural and Functional Group Comparisons

Compound Name Core Heterocycle Aryl Substituent Acetamide Side Chain Key Functional Groups Reference
N-{[1-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide (Target) Tetrazole 4-Methoxyphenyl 2-(Naphthalen-2-yloxy) –OCH₃, –CONH–, tetrazole
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole Phenyl 2-(Naphthalen-1-yloxy) –CONH–, triazole, naphthoxy
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Triazole 4-Chlorophenyl 2-(Naphthalen-1-yloxy) –Cl, –CONH–, triazole
N-(2-Methoxyphenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7e) Triazole 2-Methoxyphenyl 2-(Naphthalen-2-yloxy) –OCH₃, –CONH–, triazole
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Triazole 4-Methoxyphenyl (thiazole) Benzodiazolyl-phenoxymethyl –OCH₃, –CONH–, triazole, benzodiazole

Key Findings:

Core Heterocycle Influence :

  • The tetrazole in the target compound offers higher metabolic stability compared to triazole analogs (e.g., 6a, 6m) due to its greater resonance stabilization and resistance to enzymatic degradation .
  • Triazole-containing compounds (e.g., 6m, 7e) exhibit stronger hydrogen-bonding capabilities, which may enhance binding to biological targets like enzymes or receptors .

Substituent Effects :

  • 4-Methoxyphenyl (target compound) vs. 4-Chlorophenyl (6m):

  • The electron-donating –OCH₃ group in the target compound increases solubility in polar solvents compared to the electron-withdrawing –Cl in 6m, which enhances lipophilicity .
    • Naphthalen-2-yloxy (target) vs. Naphthalen-1-yloxy (6a, 6m):
  • The 2-naphthoxy group in the target compound improves π-π stacking interactions with aromatic residues in proteins, as observed in docking studies of similar naphthalene derivatives .

Synthetic Methodologies :

  • The target compound likely employs a 1,3-dipolar cycloaddition for tetrazole formation, whereas triazole analogs (e.g., 6a, 6m) use copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Catalytic systems (e.g., Cu(OAc)₂ in 6a) yield triazole derivatives in 70–85% efficiency, whereas tetrazole syntheses may require harsher conditions (e.g., NaN₃/HCl) with lower yields .

Physicochemical Properties :

  • IR Spectroscopy : The target compound’s C=O stretch (~1670–1680 cm⁻¹) aligns with acetamide derivatives (e.g., 6m: 1678 cm⁻¹ ), while triazole C–N stretches (~1300 cm⁻¹) differ from tetrazole N–H/N–N peaks (~3300 cm⁻¹) .
  • NMR Data : The naphthalene protons in the target compound resonate at δ 7.2–8.4 ppm (similar to 6a: δ 7.20–8.36 ppm ), whereas methoxy groups appear as singlets near δ 3.8 ppm.

Biological Activity :

  • Triazole derivatives (e.g., 9e) show moderate α-glucosidase inhibition (IC₅₀ ~12–25 µM) in docking studies, while tetrazole analogs are hypothesized to exhibit enhanced activity due to stronger electrostatic interactions with catalytic residues .

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR C=O (cm⁻¹) HRMS [M+H]+ (Calc/Found) Yield (%) Reference
Target Compound Not reported ~1680 Not available
6m 153–155 1678 393.1118/393.1112 78
7e 148–150 1671 430.1450/430.1445 82
9e 162–164 1682 521.2021/521.2015 75

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.